molecular formula C12H16N2O5 B13731128 2-Hexyl-4,6-dinitrophenol CAS No. 4099-65-4

2-Hexyl-4,6-dinitrophenol

Katalognummer: B13731128
CAS-Nummer: 4099-65-4
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: UZZSJGULYYQOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexyl-4,6-dinitrophenol is an organic compound belonging to the class of dinitrophenols. It is characterized by the presence of two nitro groups attached to a phenol ring, with a hexyl group at the second position. This compound is known for its yellow crystalline appearance and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-4,6-dinitrophenol typically involves the nitration of 2-hexylphenol. The reaction is carried out using a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, at controlled temperatures to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions and ensure safety. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hexyl-4,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Esters or ethers

Wissenschaftliche Forschungsanwendungen

2-Hexyl-4,6-dinitrophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hexyl-4,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation. This compound disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production. The primary molecular targets include components of the electron transport chain, such as succinate dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenol: Another dinitrophenol with similar uncoupling properties but different alkyl substitution.

    2-Cyclohexyl-4,6-dinitrophenol: Similar structure with a cyclohexyl group instead of a hexyl group.

    2-Methyl-4,6-dinitrophenol: Contains a methyl group at the second position.

Uniqueness

2-Hexyl-4,6-dinitrophenol is unique due to its specific hexyl substitution, which influences its physical properties and reactivity. This compound’s distinct structure allows for unique applications and effects compared to other dinitrophenols .

Eigenschaften

CAS-Nummer

4099-65-4

Molekularformel

C12H16N2O5

Molekulargewicht

268.27 g/mol

IUPAC-Name

2-hexyl-4,6-dinitrophenol

InChI

InChI=1S/C12H16N2O5/c1-2-3-4-5-6-9-7-10(13(16)17)8-11(12(9)15)14(18)19/h7-8,15H,2-6H2,1H3

InChI-Schlüssel

UZZSJGULYYQOOY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.